![molecular formula C16H24N4O4S B2672453 N-[2-(dimethylamino)ethyl]-N'-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]ethanediamide CAS No. 899980-10-0](/img/structure/B2672453.png)
N-[2-(dimethylamino)ethyl]-N'-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]ethanediamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(dimethylamino)ethyl]-N’-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]ethanediamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a dimethylaminoethyl group and a dioxothiazinan-phenyl group, making it an interesting subject for scientific research.
Scientific Research Applications
Improved Synthesis and Reactivity
The study by Obydennov et al. (2013) highlights an improved synthesis method for derivatives related to the core structure of N1-(2-(dimethylamino)ethyl)-N2-(4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl)oxalamide. This research outlines the reactivity of ethyl 2-(dimethylamino)methylene-3-oxobutanoate with diethyl oxalate, leading to the production of compounds with potential utility in various chemical reactions, demonstrating the versatility of the dimethylamino and oxalamide functional groups in organic synthesis (Obydennov, Röschenthaler, & Sosnovskikh, 2013).
Novel Insecticide Development
Flubendiamide, a compound featuring similar structural motifs, showcases the potential of incorporating the 1,1-dioxido-1,2-thiazinan-2-yl group for developing novel insecticides. This research by Tohnishi et al. (2005) demonstrates the compound's exceptional insecticidal activity against lepidopterous pests, underscoring the broader applications of such chemical structures in developing new, effective agricultural chemicals (Tohnishi et al., 2005).
Neurological Imaging and Diagnosis
A study by Shoghi-Jadid et al. (2002) utilized a derivative (FDDNP) to localize and quantify neurofibrillary tangles and beta-amyloid plaques in the brains of Alzheimer's disease patients via positron emission tomography. This demonstrates the potential utility of derivatives of N1-(2-(dimethylamino)ethyl)-N2-(4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl)oxalamide in biomedical imaging and diagnosis (Shoghi-Jadid et al., 2002).
Solvatochromic Dyes and Molecular Probes
Research on solvatochromic dyes by Diwu et al. (1997) explores the creation of fluorescent probes incorporating dimethylamino groups, similar to the structural elements of N1-(2-(dimethylamino)ethyl)-N2-(4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl)oxalamide. These compounds have applications in developing sensitive molecular probes for studying biological events and processes, indicating the value of such structures in fluorescence-based sensors and diagnostics (Diwu et al., 1997).
Antimicrobial and Antitumor Activity
A synthesis study by Hassan et al. (2014) involved creating thiazol-4-one derivatives, showcasing the antimicrobial and antitumor potential of compounds related to N1-(2-(dimethylamino)ethyl)-N2-(4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl)oxalamide. This highlights the compound's relevance in the development of new therapeutic agents with significant biological activity (Hassan et al., 2014).
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(dimethylamino)ethyl]-N’-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]ethanediamide typically involves multiple steps. One common method includes the following steps:
Formation of the dimethylaminoethyl intermediate: This step involves the reaction of dimethylamine with an appropriate alkyl halide to form the dimethylaminoethyl group.
Synthesis of the dioxothiazinan-phenyl intermediate: This step involves the reaction of a phenyl compound with a thiazinan derivative under controlled conditions to form the dioxothiazinan-phenyl group.
Coupling of intermediates: The final step involves coupling the dimethylaminoethyl intermediate with the dioxothiazinan-phenyl intermediate under specific reaction conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[2-(dimethyl
Properties
IUPAC Name |
N-[2-(dimethylamino)ethyl]-N'-[4-(1,1-dioxothiazinan-2-yl)phenyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N4O4S/c1-19(2)11-9-17-15(21)16(22)18-13-5-7-14(8-6-13)20-10-3-4-12-25(20,23)24/h5-8H,3-4,9-12H2,1-2H3,(H,17,21)(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUVJGBFDLUQBSN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCNC(=O)C(=O)NC1=CC=C(C=C1)N2CCCCS2(=O)=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
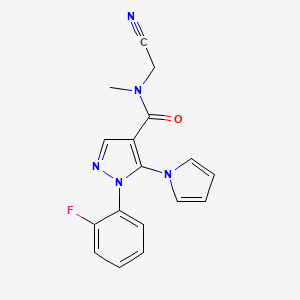
![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2672372.png)
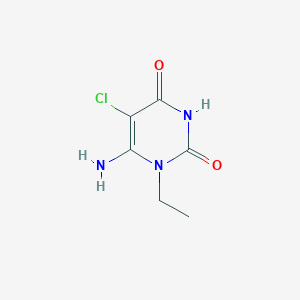
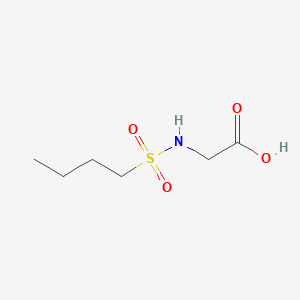
![N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2672378.png)
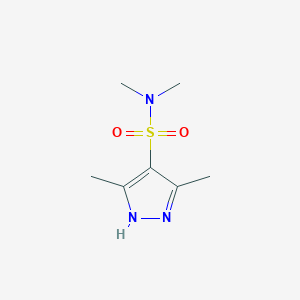
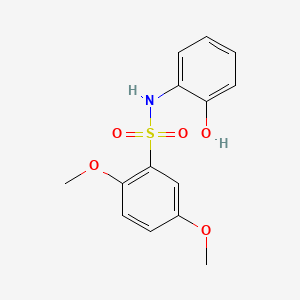
![1-((2-Ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(3-methoxyphenyl)methyl)piperidine-4-carboxamide](/img/structure/B2672383.png)
![N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-5-nitrobenzo[b]thiophene-2-carboxamide](/img/structure/B2672386.png)
![N-(2-(N-pentylsulfamoyl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2672387.png)
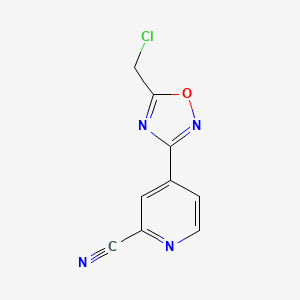
![2-(4-ethoxyphenyl)-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]acetamide](/img/structure/B2672391.png)

![N-{[(4-chlorophenyl)carbamothioyl]amino}-2-(4-methylbenzenesulfonyl)acetamide](/img/structure/B2672393.png)
